molecular formula C7H12N2O B1614365 [(3-Ethylisoxazol-5-yl)methyl]methylamine CAS No. 942519-63-3

[(3-Ethylisoxazol-5-yl)methyl]methylamine

Cat. No. B1614365
M. Wt: 140.18 g/mol
InChI Key: IBBOUUNNDKQJGE-UHFFFAOYSA-N
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Description

“[(3-Ethylisoxazol-5-yl)methyl]methylamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” is represented by the formula C7H12N2O . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Scientific Research Applications

Pharmacological Research

Serotonergic and Dopaminergic Activity

Analogues of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” may have applications in studying the serotonergic and dopaminergic systems in the brain. Compounds with similar structures have been shown to affect the release of serotonin and dopamine, which are neurotransmitters involved in various physiological processes, including mood regulation, reward, and motivation (Johnson, Hoffman, & Nichols, 1986). These properties suggest potential for research into psychiatric and neurological disorders.

Biochemical Applications

S-Adenosylmethionine (SAM) Related Research

The compound could serve as a model or precursor in studies focusing on SAM, a key methyl group donor in many biological methylation reactions. Research on SAM analogues can illuminate the methyl transfer processes essential for various life processes, including epigenetic regulation and enzyme activity (Fontecave, Atta, & Mulliez, 2004).

Material Science and Coatings

Antimicrobial Coatings

Structurally related compounds have been utilized to create antimicrobial coatings on fabrics and surfaces, suggesting potential applications in developing antimicrobial treatments for medical textiles or devices. This application is particularly relevant in efforts to mitigate the risks of bacterial infections in clinical settings (Luo et al., 2017).

properties

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-6-4-7(5-8-2)10-9-6/h4,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBOUUNNDKQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649335
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Ethylisoxazol-5-yl)methyl]methylamine

CAS RN

942519-63-3
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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